molecular formula C7H14O2 B2492172 3-(Propan-2-yloxy)cyclobutan-1-ol CAS No. 1821828-04-9

3-(Propan-2-yloxy)cyclobutan-1-ol

Cat. No.: B2492172
CAS No.: 1821828-04-9
M. Wt: 130.187
InChI Key: WUKJZVGMPBOICL-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yloxy)cyclobutan-1-ol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.
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Scientific Research Applications

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, an analog of 3-(Propan-2-yloxy)cyclobutan-1-ol, is utilized in gold-catalyzed [2+2] cycloadditions to alkenes, facilitating the production of highly substituted cyclobutane derivatives with complete regio- and stereocontrol. This process offers a straightforward and practical approach to synthesize these derivatives (Faustino et al., 2012).

Chiral Solvating Agents for Molecular Recognition Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally similar to this compound, is used as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This method efficiently detects isomers of various acids and allows quantitative determination for practical applications, indicating the utility of such compounds in molecular recognition and analysis (Khanvilkar & Bedekar, 2018).

Properties

IUPAC Name

3-propan-2-yloxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJZVGMPBOICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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